molecular formula C10H13NO2 B3302578 3-(4-Methoxyphenyl)azetidin-3-ol CAS No. 917899-26-4

3-(4-Methoxyphenyl)azetidin-3-ol

Cat. No.: B3302578
CAS No.: 917899-26-4
M. Wt: 179.22 g/mol
InChI Key: ZDFQMXLENOVNIT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is typically stored at temperatures between 2-8°C . It is a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.22 . It is a yellow to brown liquid and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Antitumor Agents

3-(4-Methoxyphenyl)azetidin-3-ol derivatives have shown significant potential in cancer treatment. For instance, certain compounds within this category, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have demonstrated potent antiproliferative properties. They have been effective in inhibiting the polymerization of tubulin in vitro and disrupting the microtubular structure in cancer cells, leading to cell cycle arrest and apoptosis. These findings suggest a promising avenue for the development of new anticancer drugs (Greene et al., 2016).

Cholesterol Absorption Inhibition

Research on this compound derivatives has also explored their role as cholesterol absorption inhibitors. Such compounds, derived from structural modification and analysis of metabolic pathways, have shown efficacy in lowering cholesterol levels in experimental models. This application is particularly important for the development of drugs aimed at treating hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).

Synthesis of Cis- and Trans-C-3-Alkyl/Aryl Azetidin-2-ones

The compound has been used as a synthon in the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones. This synthesis process is significant for producing molecules known for their cholesterol absorption inhibitor activity. The study of such synthesis methods contributes to the understanding and development of therapeutics for cholesterol management (Tiwari et al., 2006).

Formation of CC'N-Osmium Complexes

The compound has been studied for its utility in forming CC'N-pincer ligands, which are crucial in the synthesis of metal complexes with potential catalytic applications. These complexes have been investigated for their quantum mechanical exchange coupling, a property relevant in various chemical and pharmaceutical applications (Casarrubios et al., 2015).

Antimicrobial Agents

Derivatives of this compound have shown antimicrobial properties. These compounds have been evaluated against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The structure-activity relationship trends observed in these studies are critical for the development of new antimicrobial agents (Halve et al., 2007).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(4-methoxyphenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQMXLENOVNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677158
Record name 3-(4-Methoxyphenyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917899-26-4
Record name 3-(4-Methoxyphenyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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